molecular formula C6H10ClN3O2 B2789813 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 1909337-79-6

1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No.: B2789813
CAS No.: 1909337-79-6
M. Wt: 191.62
InChI Key: QDNYWVAASIVEFT-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a valuable substance in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride typically involves the reaction of 1H-imidazole-5-carboxylic acid with 2-aminoethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the purity and yield of the product. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form imidazole derivatives.

  • Reduction: Reduction reactions can yield amines.

  • Substitution: Substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound is utilized in studying biological systems and enzyme interactions.

  • Industry: It is used in the production of materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:

  • Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents.

  • Amino acids: While structurally different, amino acids can also interact with biological systems in similar ways.

The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(2-aminoethyl)imidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-1-2-9-4-8-3-5(9)6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNYWVAASIVEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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